4-Bromo-2-phenylthiazole
Overview
Description
4-Bromo-2-phenylthiazole is a heterocyclic organic compound with the molecular formula C9H6BrNS It is a derivative of thiazole, characterized by the presence of a bromine atom at the fourth position and a phenyl group at the second position of the thiazole ring
Mechanism of Action
Target of Action
4-Bromo-2-phenylthiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to exhibit their antitumor activity by interacting with tumor cells and inducing cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . For instance, a series of thiazole derivatives demonstrated potent cytotoxic effects on a prostate cancer cell line .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, affecting biological outcomes
Cellular Effects
Some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-phenylthiazole is not well-defined. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenylthiazole can be synthesized through several methods. One common approach involves the bromination of 2-phenylthiazole. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall production rate. These methods aim to optimize reaction conditions, reduce production costs, and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products:
Substitution: 4-Substituted-2-phenylthiazoles.
Oxidation: this compound sulfoxide or sulfone.
Reduction: 4-Bromo-2-phenylthiazolidine.
Scientific Research Applications
4-Bromo-2-phenylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for their potential as ligands in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of enzymes like acetylcholinesterase, making them relevant in the study of neurodegenerative diseases such as Alzheimer’s.
Industry: The compound is investigated for its use as a corrosion inhibitor for metals in acidic environments, which is crucial for industrial applications.
Comparison with Similar Compounds
4-Bromo-2-phenylthiazole can be compared with other similar compounds to highlight its uniqueness:
2-Bromo-4-phenylthiazole: Similar in structure but with the bromine atom at the second position. It exhibits different reactivity and biological activities.
4-Chloro-2-phenylthiazole: The chlorine atom at the fourth position alters the compound’s chemical properties and reactivity compared to the bromine derivative.
2-Phenylthiazole: Lacks the bromine atom, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
4-bromo-2-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWZNGTYRKKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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